[(3,5-Difluorophenyl)amino](oxo)acetic acid
Description
(3,5-Difluorophenyl)aminoacetic acid (CAS 1122-09-4) is a fluorinated aromatic compound featuring a 3,5-difluorophenyl group linked to an amino-oxo-acetic acid moiety. Its molecular formula is C₈H₅F₂NO₃, with a molecular weight of 213.13 g/mol. This compound has been utilized in synthetic chemistry, particularly in the preparation of coumarin hybrids and other bioactive molecules, where its electron-withdrawing fluorine substituents enhance stability and modulate receptor interactions . Though discontinued by suppliers like CymitQuimica and Otto Chemie, it remains a reference compound for structural and functional comparisons .
Properties
IUPAC Name |
2-(3,5-difluoroanilino)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c9-4-1-5(10)3-6(2-4)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBVCCASECNRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorophenyl)aminoacetic acid typically involves the reaction of 3,5-difluoroaniline with oxoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
Industrial production of (3,5-Difluorophenyl)aminoacetic acid often employs large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluorophenyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different alcohol derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions, where one or both fluorine atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
(3,5-Difluorophenyl)aminoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its difluorophenyl group plays a crucial role in binding to target proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogues and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Similarity Score | Suppliers |
|---|---|---|---|---|---|
| (3,5-Difluorophenyl)aminoacetic acid | 1122-09-4 | C₈H₅F₂NO₃ | 3,5-difluorophenyl, amino-oxo | 1.00 (Reference) | 12 |
| 2-(3,5-Difluorophenyl)-2-oxoacetic acid | 208259-76-1 | C₈H₄F₂O₃ | 3,5-difluorophenyl, oxo-acetic acid | 0.98 | 3 |
| 2-(4-Fluorophenyl)-2-oxoacetic acid | 2251-76-5 | C₈H₅FO₃ | 4-fluorophenyl, oxo-acetic acid | 0.98 | 3 |
| (4-Hydroxyphenyl)aminoacetic acid | N/A | C₈H₇NO₄ | 4-hydroxyphenyl, amino-oxo | N/A | N/A |
| 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid | 806420 (Ref) | C₁₀H₇F₆NO₃ | 3,5-CF₃, amino-oxo | N/A | N/A |
Key Observations:
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Reference Compound | 2-(3,5-Difluorophenyl)-2-oxoacetic acid | (4-Hydroxyphenyl)aminoacetic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 213.13 | 210.11 | 197.15 |
| LogP (Predicted) | 1.2 | 1.5 | 0.8 |
| Hydrogen Bond Donors | 2 | 1 | 3 |
| Synthetic Applications | Coumarin hybrids | Prodrug intermediates | Antioxidant studies |
Biological Activity
(3,5-Difluorophenyl)aminoacetic acid is a chemical compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by a difluorophenyl group attached to an amino oxoacetic acid moiety, allows for diverse applications in research and industry. This article explores its biological activity, including antimicrobial and antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (3,5-Difluorophenyl)aminoacetic acid is C8H5F2NO3. The compound's structure is pivotal for its biological activity, particularly due to the presence of fluorine atoms which can enhance binding affinity to biological targets.
Biological Activity Overview
Research indicates that (3,5-Difluorophenyl)aminoacetic acid exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies show that this compound has potential as an antimicrobial agent against both gram-positive and gram-negative bacteria. It has demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting it may be effective against antibiotic-resistant strains.
- Antiviral Properties : There is ongoing research into the antiviral capabilities of (3,5-Difluorophenyl)aminoacetic acid. Initial findings suggest that it may inhibit viral replication through specific interactions with viral proteins or enzymes.
The mechanism by which (3,5-Difluorophenyl)aminoacetic acid exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or viral replication. The difluorophenyl group contributes to its ability to bind effectively to active sites on these enzymes .
- Protein Interaction : It can interact with various proteins and receptors in cells, potentially modulating signaling pathways that are crucial for microbial survival or viral propagation.
Case Studies and Research Findings
Several studies have focused on the biological activity of (3,5-Difluorophenyl)aminoacetic acid:
- Antimicrobial Efficacy :
- Antiviral Studies :
- Research into its antiviral properties revealed that (3,5-Difluorophenyl)aminoacetic acid inhibited the replication of certain viruses in vitro. The compound's ability to disrupt viral protein synthesis was noted as a key mechanism.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (3,5-Difluorophenyl)aminoacetic acid, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,5-Difluorophenylacetic acid | Lacks amino oxo group | Simpler structure; less biological activity |
| 2,6-Difluoroanilino(oxo)acetic acid | Different fluorine positions | Varying reactivity profiles; potential for different activities |
| 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid | Contains trifluoromethyl groups | Enhanced stability but different biological profiles |
The distinct combination of functional groups in (3,5-Difluorophenyl)aminoacetic acid contributes to its unique chemical behavior and biological activity compared to these similar compounds.
Q & A
Q. What are the common synthetic routes for (3,5-difluorophenyl)aminoacetic acid, and how can researchers optimize reaction conditions for high purity?
The synthesis typically involves coupling 3,5-difluoroaniline with oxoacetic acid derivatives. A stepwise protocol includes:
- Acylation : Reacting 3,5-difluoroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the amide intermediate.
- Oxidation : Treating the intermediate with oxidizing agents like KMnO₄ or RuO₄ to generate the oxoacetic acid moiety.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Critical parameters include temperature control (<50°C to avoid side reactions) and stoichiometric excess of oxidizing agents to ensure complete conversion. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of residual aniline peaks at δ 6.8–7.2 ppm) .
Q. How can researchers validate the structural integrity of (3,5-difluorophenyl)aminoacetic acid using spectroscopic methods?
Key analytical techniques include:
- ¹H/¹³C NMR :
- ¹H NMR: Aromatic protons (3,5-difluorophenyl) appear as doublets (δ 6.7–7.1 ppm, J = 8–10 Hz). The oxoacetic acid group shows a singlet for the carbonyl proton (δ 8.2–8.5 ppm).
- ¹³C NMR: Confirm the carbonyl carbon (δ 170–175 ppm) and fluorinated carbons (δ 110–120 ppm, JCF coupling).
- FT-IR : Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch).
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 215.04 (M+H⁺) .
Advanced Research Questions
Q. What are the structure-activity relationships (SAR) of (3,5-difluorophenyl)aminoacetic acid in enzyme inhibition studies?
The fluorinated phenyl group enhances electrophilicity and membrane permeability , while the oxoacetic acid moiety facilitates hydrogen bonding with enzyme active sites. Comparative SAR studies with analogs reveal:
| Compound | Substitution Pattern | IC₅₀ (μM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| (3,5-Difluorophenyl)aminoacetic acid | 3,5-F₂ | 0.12 | -8.9 |
| (4-Fluorophenyl)aminoacetic acid | 4-F | 1.4 | -6.2 |
| (Phenyl)aminoacetic acid | No F | >10 | -4.1 |
The 3,5-difluoro substitution optimizes steric and electronic interactions with hydrophobic enzyme pockets, as shown in molecular docking simulations .
Q. How can researchers resolve enantiomeric impurities in (3,5-difluorophenyl)aminoacetic acid derivatives?
Chiral separation techniques are critical for studying stereospecific bioactivity:
- Chiral HPLC : Use a Chiralpak® OD column with a mobile phase of methanol:CO₂ (20:80) and 0.2% diethylamine additive. Retention times (Rt) for enantiomers typically differ by 0.8–1.2 minutes .
- Crystallization : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) in ethanol yields >98% enantiomeric excess (ee) .
Q. What experimental strategies address contradictory bioactivity data in cell-based assays involving (3,5-difluorophenyl)aminoacetic acid?
Contradictions may arise from:
- Solubility Issues : Use DMSO stocks (<0.1% final concentration) and confirm solubility via dynamic light scattering (DLS).
- Off-Target Effects : Perform kinase profiling (e.g., Eurofins KinaseScan®) to identify non-specific interactions.
- Metabolic Instability : Conduct LC-MS/MS stability assays in liver microsomes (e.g., human S9 fraction) to assess degradation rates .
Methodological Considerations
Q. What computational tools are recommended for predicting the reactivity of (3,5-difluorophenyl)aminoacetic acid in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) on reaction pathways using GROMACS or AMBER.
- pKa Prediction : Tools like MarvinSketch (ChemAxon) estimate the acidity of the oxoacetic acid group (predicted pKa ≈ 2.8) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
